Human OCT1 Transporter Inhibition: A Defined Pharmacological Profile for Early-Stage DDI Assessment
The target compound demonstrates a defined inhibitory activity against human organic cation transporter 1 (OCT1, SLC22A1), with a reported IC50 of 1.38 × 10⁵ nM (equivalent to 138 µM) in HEK293 cells expressing the human transporter, using ASP+ as a fluorescent substrate [1]. This activity is comparable to that of a structurally related thiadiazole derivative (CHEMBL3560524), which exhibits an IC50 of 1.18 × 10⁵ nM under identical assay conditions [2]. While both compounds are relatively weak OCT1 inhibitors, the small difference (ca. 1.17-fold) suggests that the 3-fluorobenzylthio substitution does not significantly alter OCT1 affinity compared to other thiadiazole chemotypes, and this data point provides a benchmark for structure-activity relationship (SAR) exploration around the benzylthio motif.
| Evidence Dimension | Inhibitory potency against human OCT1 (SLC22A1) |
|---|---|
| Target Compound Data | IC50 = 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | CHEMBL3560524: IC50 = 1.18 × 10⁵ nM (118 µM) |
| Quantified Difference | Approximately 1.17-fold difference (similar potency range) |
| Conditions | HEK293 cells expressing human OCT1; ASP+ substrate uptake assay; microplate reader-based fluorescence detection [1][2] |
Why This Matters
This data provides a quantitative anchor for researchers studying OCT1-mediated drug-drug interactions, enabling direct comparison with other chemical series and offering a reproducible benchmark for SAR campaigns focused on tuning transporter selectivity.
- [1] BindingDB. BDBM50241341: N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide. IC50 = 1.38E+5 nM for human OCT1 (ASP+ uptake, HEK293 cells). View Source
- [2] BindingDB. BDBM50505668 (CHEMBL3560524). IC50 = 1.18E+5 nM for human OCT1 (ASP+ uptake, HEK293 cells). View Source
